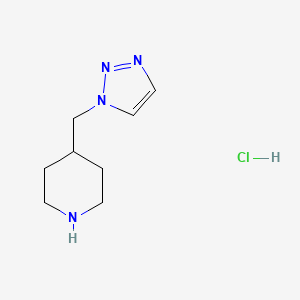

4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

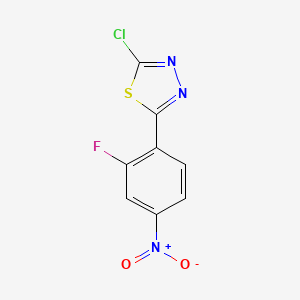

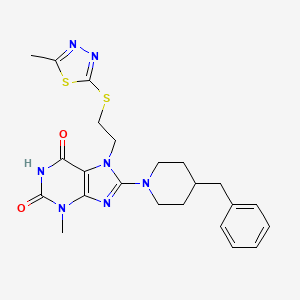

“4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride” is a synthetic organic compound with the CAS Number: 1423032-62-5 . It has a molecular weight of 202.69 . The compound is in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H14N4.ClH/c1-3-9-4-2-8(1)7-12-6-5-10-11-12;/h5-6,8-9H,1-4,7H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 202.69 .Aplicaciones Científicas De Investigación

Anti-Acetylcholinesterase Activity

A series of derivatives related to 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride were synthesized and showed significant anti-acetylcholinesterase activity. Particularly, substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide enhanced the activity. These compounds, especially compound 21, showed high affinity and selectivity towards acetylcholinesterase over butyrylcholinesterase, indicating potential as potent inhibitors of acetylcholinesterase (Sugimoto et al., 1990).

Anticholinergic Activities

Quaternization of certain 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine derivatives yielded diastereoisomers that displayed high anticholinergic activities. The stereochemistry of these compounds was crucial for their activity, with trans isomers generally being more potent than their cis counterparts (Sugai et al., 1984).

Antihypertensive Activity

4-(1H-1,2,3-triazol-1-ylmethyl)piperidine derivatives were also synthesized and evaluated for their antihypertensive activity. The basic ring system and its condensation with various compounds revealed structure-activity relationships, indicating potential applications in treating hypertension by acting through both central and peripheral mechanisms (Clark et al., 1983).

Biochemical Applications

The compound's triazole moiety, as part of a broader class of heterocyclic compounds, has been heavily studied due to its diverse biological activities. New methods of synthesis and biological evaluation of triazole derivatives have been explored, highlighting the compound's significance in the development of novel therapeutic agents with anti-inflammatory, antimicrobial, and antitumor properties among others (Ferreira et al., 2013).

Photophysical Properties

The synthesis and characterization of fac-Re(CO)3 complexes of 2,6-bis(4-substituted-1,2,3-triazol-1-ylmethyl)pyridine, including the this compound, have been described. These studies provided insights into the electronic structure and photophysical properties of the complexes, indicating their potential utility in various fields such as materials science and catalysis (Anderson et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride is Heat shock protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with HSP90 by binding to it . Preliminary HSP90 binding assay showed that compounds with similar structure exhibited significant HSP90α binding affinity . Molecular modeling studies also confirmed possible mode of interaction between the compound and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The compound affects the pathways involving HSP90 and its client proteins . HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . The inhibition of HSP90 leads to degradation of client proteins by the ubiquitin–proteasome pathway .

Result of Action

The result of the compound’s action is the inhibition of HSP90, leading to the degradation of client proteins involved in tumorigenesis . This results in anti-proliferative activities, particularly observed in certain cell lines .

Propiedades

IUPAC Name |

4-(triazol-1-ylmethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.ClH/c1-3-9-4-2-8(1)7-12-6-5-10-11-12;/h5-6,8-9H,1-4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSZCXABWHAAPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=CN=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B2453005.png)

![4-cyano-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2453012.png)

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2453017.png)

![methyl 2-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B2453018.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid](/img/no-structure.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2453025.png)